molecular formula C21H17N3O2S B12926073 Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)- CAS No. 50871-62-0

Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)-

Cat. No.: B12926073
CAS No.: 50871-62-0
M. Wt: 375.4 g/mol
InChI Key: MMWRCVOQGAWZGK-UHFFFAOYSA-N
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Description

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a quinazoline ring system, which is fused with a phenyl group and a benzenesulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinazoline derivative with a phenylboronic acid in the presence of a palladium catalyst.

    Sulfonamide Formation: The final step involves the reaction of the quinazoline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and gene expression.

    Pharmacology: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular pathways and processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
  • 4-methyl-N-(2-propynyl)benzenesulfonamide

Uniqueness

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide is unique due to its quinazoline ring system, which is not present in the similar compounds listed above. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

50871-62-0

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H17N3O2S/c1-15-11-13-17(14-12-15)27(25,26)24-21-18-9-5-6-10-19(18)22-20(23-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)

InChI Key

MMWRCVOQGAWZGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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